molecular formula C19H13N7O3 B4566297 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4566297
M. Wt: 387.4 g/mol
InChI Key: RSJUIGZARPRUKG-UHFFFAOYSA-N
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Description

2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate to form the triazoloquinazoline core . The nitrophenoxy methyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the pyrazole or nitrophenoxy positions .

Scientific Research Applications

2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells, making it a promising anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of pyrazole, triazole, and quinazoline moieties, which confer a broad spectrum of biological activities. Its potential as a CDK2 inhibitor also sets it apart from other similar compounds .

Properties

IUPAC Name

2-[1-[(2-nitrophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7O3/c27-26(28)16-7-3-4-8-17(16)29-12-24-10-9-15(22-24)18-21-19-13-5-1-2-6-14(13)20-11-25(19)23-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUIGZARPRUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

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